molecular formula C15H13BrO3 B339319 2-(4-Bromophenoxy)-1-(4-methoxyphenyl)ethanone

2-(4-Bromophenoxy)-1-(4-methoxyphenyl)ethanone

Cat. No. B339319
M. Wt: 321.16 g/mol
InChI Key: CIBRWNIPEOLDOV-UHFFFAOYSA-N
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Patent
US08399509B2

Procedure details

24 g of potassium carbonate are added to a solution of 20 g (0.115 mol) of 4-bromophenol and 26.5 g (0.115 mol) of 2-bromo-4′-methoxyacetophenone in 400 of acetonitrile, and the reaction mixture is heated under reflux for five hours. The precipitate is subsequently filtered off, the filtrate is evaporated to dryness, the residue is taken up in 10 ml of water, and the aqueous solution is extracted twice with 10 ml of ethyl acetate each time. The combined organic phases are washed with 10 ml of saturated sodium chloride solution and dried over sodium sulfate. After the solvent has been stripped off, the residue is triturated with 50 ml of diethyl ether, and the resultant crystalline product is filtered off with suction in vacuo, giving 35.5 g of 2-(4-bromophenoxy)-1-(4-methoxyphenyl)ethanone as beige solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Br[CH2:16][C:17]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1)=[O:18]>C(#N)C>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:16][C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=[O:18])=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
26.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitate is subsequently filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted twice with 10 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic phases are washed with 10 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue is triturated with 50 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
the resultant crystalline product is filtered off with suction in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OCC(=O)C2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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